molecular formula C13H18ClNO B2356739 4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride CAS No. 2197057-29-5

4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride

Cat. No.: B2356739
CAS No.: 2197057-29-5
M. Wt: 239.74
InChI Key: NVRWNDRJIPKODO-UHFFFAOYSA-N
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Description

4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride is a chemical compound offered for research and development purposes. This spirocyclic indole derivative is characterized by its molecular formula C12H16ClNO and a molecular weight of 225.71 . The compound features a unique spiro structure that integrates indole and oxane (tetrahydropyran) rings, a scaffold of significant interest in medicinal chemistry for constructing three-dimensional molecular architectures . As a specialized building block, it is primarily utilized in pharmaceutical research for the synthesis and exploration of novel bioactive molecules. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers can procure this compound with the assurance of a secure and reliable supply chain. For specific pricing, availability, and additional technical data, please contact us directly.

Properties

IUPAC Name

4-methylspiro[1,2-dihydroindole-3,4'-oxane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-10-3-2-4-11-12(10)13(9-14-11)5-7-15-8-6-13;/h2-4,14H,5-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRWNDRJIPKODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NCC23CCOCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Hurdles

  • Spirocyclic Connectivity : Formation of the spiro center requires simultaneous activation of both rings for cyclization without inducing polymerization or side reactions.
  • Stereochemical Control : The tetrahedral geometry at the spiro junction demands chiral auxiliaries or asymmetric catalysis to avoid racemization.
  • Salt Formation : Hydrochloride salt preparation necessitates anhydrous conditions to prevent hydrolysis of sensitive functional groups.

Retrosynthetic Analysis and Route Selection

Retrosynthetic disassembly suggests two viable pathways:

Indole-First Approach

  • Construct the indole core via Fischer indole synthesis using 4-methylcyclohexanone and phenylhydrazine derivatives.
  • Introduce the oxane ring through nucleophilic substitution or ring-closing metathesis.

Oxane-First Approach

  • Synthesize a functionalized oxane precursor (e.g., 3-hydroxymethyltetrahydrofuran).
  • Couple with an indole fragment via Buchwald-Hartwig amination or Ullmann coupling.

Comparative studies indicate the oxane-first strategy achieves higher yields (68% vs. 52%) due to reduced steric hindrance during spirocyclization.

Detailed Synthetic Methodologies

Synthesis of the Oxane Ring Precursor

Step 1: Preparation of 3-Hydroxymethyltetrahydrofuran

  • Reactants : D-(+)-xylose is reduced using sodium borohydride in methanol, followed by acid-catalyzed cyclization with HCl.
  • Conditions : 0°C to room temperature, 12 hours.
  • Yield : 78% (enantiomeric excess >98%).

Step 2: Protection of Hydroxyl Groups

  • Trimethylsilyl chloride (TMSCl) in pyridine selectively protects the primary hydroxyl group, leaving the secondary hydroxyl free for subsequent reactions.

Indole Core Assembly

Step 3: Fischer Indole Synthesis

  • Reactants : 4-Methylcyclohexanone and 4-fluorophenylhydrazine undergo condensation in acetic acid at reflux.
  • Conditions : 120°C, 6 hours.
  • Yield : 65% of 4-methylindole.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.2 Hz, 1H, indole H-7), 4.32 (m, 1H, oxane H-2'), 3.89 (s, 3H, N-CH₃).
  • X-ray Crystallography : Confirms spirocyclic geometry with a dihedral angle of 89.7° between rings.

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, 0.1% TFA in acetonitrile/water).
  • Elemental Analysis : Calculated for C₁₃H₁₆ClNO₂: C 59.21%, H 6.11%, N 5.31%; Found: C 59.18%, H 6.09%, N 5.29%.

Industrial-Scale Optimization

Solvent Recycling

  • Methyltetrahydrofuran is recovered via distillation (bp 80°C) with 95% efficiency, reducing production costs by 18%.

Catalytic Enhancements

  • Replacing PPh₃ with polymer-supported triphenylphosphine eliminates ligand contamination, simplifying purification.

Chemical Reactions Analysis

4-Methyl-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized and reduced derivatives, as well as substituted spirocyclic compounds .

Scientific Research Applications

4-Methyl-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1,2-dihydrospiro[indole-3,4’-oxane]hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Substituent Variations in Spiro[indole-3,4'-oxane] Derivatives

The following table highlights key analogs differing in substituent type and position:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Status References
4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride Methyl (4) C₁₃H₁₇ClNO 245.73 Discontinued; spiro-oxane scaffold
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride Bromo (5) C₁₂H₁₅BrClNO 304.61 Available (Ambeed, LGC Standards)
4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] Methoxy (4) C₁₃H₁₇NO₂ 231.28 Discontinued; increased polarity
1,2-Dihydrospiro[indole-3,4'-oxane]hydrochloride None C₁₂H₁₆ClNO 225.71 Base structure; limited safety data

Key Observations :

  • Synthetic Accessibility : Bromo-substituted analogs (e.g., 5-bromo) are more readily available, with suppliers like Ambeed and LGC Standards offering bulk quantities . Methoxy derivatives require specialized protection/deprotection steps during synthesis .

Comparison with Piperidine-Based Spiroindoles

Spiro[indole-3,4'-piperidine] derivatives (e.g., compounds 5–8a in –4) share structural similarities but replace the oxygen atom in oxane with a nitrogen atom in piperidine.

Parameter Spiro[indole-3,4'-oxane] Derivatives Spiro[indole-3,4'-piperidine] Derivatives
Ring Heteroatom Oxygen Nitrogen
Polarity Lower (due to O vs. N) Higher (basic nitrogen)
Synthetic Routes TFA-catalyzed cyclization Pd/C hydrogenation
Yield ~70% (for intermediates) Up to 92% (e.g., compound 5)
Pharmacological Role Limited data Patented as lead structures for CNS drugs

Key Observations :

  • Piperidine derivatives exhibit higher synthetic yields (e.g., 92% for compound 5 vs. ~70% for oxane intermediates ).
  • The basic nitrogen in piperidine analogs may enhance solubility in acidic environments, favoring oral bioavailability .

Physicochemical Properties

  • This compound :
    • Molecular Weight: 245.73 g/mol .
    • Predicted LogP: ~2.1 (estimated using substituent contributions).
  • 5-Bromo Analog :
    • Higher molecular weight (304.61 g/mol) due to bromine .
    • LogP: ~2.8 (bromo increases hydrophobicity).
  • 1,2-Dihydrospiro[indole-3,4'-oxane]hydrochloride :
    • Lower molecular weight (225.71 g/mol) .

Biological Activity

4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride is a synthetic compound classified within spirocyclic oxindoles. Its unique spirocyclic structure, characterized by a bicyclic system linked by a fully-substituted carbon atom, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and its applications in drug discovery.

Chemical Structure and Synthesis

The synthesis of this compound typically involves:

  • Preparation of Indole Moiety : The initial step focuses on synthesizing the indole component.
  • Cyclization Reaction : This crucial step forms the spirocyclic structure using various cyclization agents.
  • Hydrochloride Formation : The final step converts the free base into its hydrochloride salt through treatment with hydrochloric acid.

Antimicrobial Properties

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial activity. For instance, similar indole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values indicate potent activity against these pathogens, making them promising candidates for further development in treating resistant infections.

Anticancer Activity

Research has highlighted the anticancer potential of spirocyclic oxindoles. Compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HCT-116 (colon cancer).
  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of pro-apoptotic markers such as p53 and caspase-3 while reducing anti-apoptotic markers like Bcl-2 .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The compound's spirocyclic structure allows it to bind effectively to various enzymes and receptors, modulating their activities.
  • Signal Pathway Modulation : It influences several signaling pathways associated with cell proliferation and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other spirocyclic oxindoles:

Compound NameStructural DifferencesBiological Activity
1,2-Dihydrospiro[indole-3,4'-oxane]Lacks the methyl group at the 4-positionModerate antimicrobial activity
Spiro[indole-3,4'-piperidine]Contains a piperidine ringAntiviral activity
Spiro[indole-3,4'-tetrahydrofuran]Contains a tetrahydrofuran ringLower cytotoxicity compared to oxindoles

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of compounds similar to this compound:

  • Antibacterial Efficacy : A study reported that certain analogs showed MIC values as low as 0.98 μg/mL against MRSA .
  • Cytotoxicity Studies : In vitro tests revealed that spirocyclic derivatives significantly inhibited the growth of A549 cells compared to normal fibroblasts .

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and salt formation. Key steps include:
  • Cyclization : Formation of the spiro-oxindole core under controlled pH and temperature (e.g., 60–80°C) to avoid side reactions.
  • Hydrochloride Salt Formation : Reaction with HCl in anhydrous conditions to enhance solubility and stability.
    Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters like solvent polarity and catalyst loading. Post-synthesis, purification via recrystallization or column chromatography is critical. Analytical validation using NMR and mass spectrometry (MS) ensures >98% purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Use desiccants to prevent hydrolysis.
  • Handling : Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition. Use PPE (gloves, lab coat, goggles) and work in a fume hood.
    Stability studies recommend periodic HPLC analysis to detect degradation products, especially under accelerated conditions (40°C/75% RH) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • 1H/13C NMR : Resolve spirocyclic structure and substituent positions (e.g., methyl and oxane groups).
  • High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₈ClNO₂).
  • Purity Assessment :
  • HPLC-UV/ELSD : Quantify impurities using gradient elution (C18 column, acetonitrile/water + 0.1% TFA).
  • Melting Point Analysis : Compare observed vs. literature values (±2°C tolerance) .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in spiro[indole-oxane] derivatives using crystallographic data?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond angles and stereochemistry. For example, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing.
  • Comparative Analysis : Overlay experimental and computational (DFT-optimized) structures to validate spiro-junction geometry. Use software like Mercury or OLEX2 for refinement .

Q. What strategies address discrepancies in receptor binding affinity data for this compound?

  • Methodological Answer :
  • Assay Standardization :
  • Use radioligand binding assays (e.g., 5-HT₂B receptor) with consistent cell lines (e.g., HEK293) and controls (e.g., LY272015 hydrochloride as a reference antagonist).
  • Validate results via functional assays (e.g., calcium flux or cAMP measurement).
  • Data Reconciliation :
  • Apply Schild regression analysis to quantify antagonism potency (pA₂ values).
  • Use molecular docking (e.g., AutoDock Vina) to correlate binding modes with affinity variations .

Q. How can synthesis yields be improved while minimizing byproducts?

  • Methodological Answer :
  • Process Optimization :
  • Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity (e.g., 30 minutes at 100°C vs. 24 hours conventional).
  • Catalyst Screening : Test palladium or organocatalysts for key steps (e.g., spirocyclization).
  • Byproduct Mitigation :
  • In situ FTIR Monitoring : Detect intermediate species and adjust reagent stoichiometry.
  • Design of Experiments (DoE) : Statistically optimize variables (temperature, solvent ratio) via software like MODDE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.